3,5-dichloroisonicotinaldehyde 3,5-dichloroisonicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 136590-83-5
VCID: VC21182133
InChI: InChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
SMILES: C1=C(C(=C(C=N1)Cl)C=O)Cl
Molecular Formula: C6H3Cl2NO
Molecular Weight: 176 g/mol

3,5-dichloroisonicotinaldehyde

CAS No.: 136590-83-5

Cat. No.: VC21182133

Molecular Formula: C6H3Cl2NO

Molecular Weight: 176 g/mol

* For research use only. Not for human or veterinary use.

3,5-dichloroisonicotinaldehyde - 136590-83-5

Specification

CAS No. 136590-83-5
Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
IUPAC Name 3,5-dichloropyridine-4-carbaldehyde
Standard InChI InChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Standard InChI Key RBFNWOINNIOZKR-UHFFFAOYSA-N
SMILES C1=C(C(=C(C=N1)Cl)C=O)Cl
Canonical SMILES C1=C(C(=C(C=N1)Cl)C=O)Cl

Introduction

Fundamental Properties and Structural Characteristics

3,5-Dichloroisonicotinaldehyde is characterized by its molecular formula C6H3Cl2NO and a molecular weight of 176.00 g/mol. The compound belongs to the class of substituted pyridines, specifically isonicotinaldehydes, which are pyridine derivatives with an aldehyde group at the para position (position 4) relative to the nitrogen atom. The presence of two chlorine atoms at positions 3 and 5 significantly influences its reactivity and physical properties.

Physical Properties

The physical properties of 3,5-dichloroisonicotinaldehyde are summarized in Table 1 below:

PropertyValue
Molecular FormulaC6H3Cl2NO
Molecular Weight176.00 g/mol
Physical State at Room TemperatureSolid
CAS Number136590-83-5
ColorOff-white to light yellow
SolubilitySparingly soluble in water; soluble in organic solvents

The compound exhibits typical characteristics of halogenated heterocycles, with limited water solubility but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.

Structural Features

The structure of 3,5-dichloroisonicotinaldehyde includes several key features that determine its chemical behavior:

  • The pyridine ring provides an electron-deficient aromatic system

  • The two chlorine substituents at positions 3 and 5 create an electron-withdrawing effect

  • The aldehyde group at position 4 serves as a reactive functional group

  • The nitrogen atom in the pyridine ring contributes to hydrogen bonding and coordination chemistry

These structural elements collectively contribute to the compound's reactivity profile and potential applications in various chemical transformations.

Synthesis Methods

The synthesis of 3,5-dichloroisonicotinaldehyde typically involves multiple steps, starting from more readily available pyridine derivatives. While specific synthetic routes may vary depending on laboratory or industrial requirements, several established methods have been documented in the literature.

Chlorination of Isonicotinaldehyde

One of the most straightforward approaches involves the direct chlorination of isonicotinaldehyde (4-pyridinecarboxaldehyde). This process typically employs chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions.

The reaction conditions must be carefully controlled to ensure selective chlorination at positions 3 and 5 while preserving the aldehyde group. Catalysts such as Lewis acids may be employed to direct the chlorination to the desired positions.

Alternative Synthetic Approaches

Alternative synthetic routes may involve:

  • Formylation of 3,5-dichloropyridine derivatives

  • Oxidation of appropriate precursors, such as 3,5-dichloro-4-methylpyridine

  • Functional group interconversion from related compounds, such as 3,5-dichloroisonicotinic acid

The selection of the appropriate synthetic route depends on factors such as availability of starting materials, desired scale of production, and required purity of the final product.

Chemical Reactivity and Transformations

The chemical reactivity of 3,5-dichloroisonicotinaldehyde is primarily dictated by the presence of the aldehyde group and the chlorine substituents, offering multiple sites for potential chemical transformations.

Aldehyde Group Reactions

The aldehyde functional group undergoes typical carbonyl reactions, including:

Oxidation Reactions

The aldehyde group can be oxidized to the corresponding carboxylic acid (3,5-dichloroisonicotinic acid) using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions

Reduction of the aldehyde group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding alcohol (3,5-dichloro-4-pyridinemethanol).

Condensation Reactions

The aldehyde group readily participates in condensation reactions with various nucleophiles:

  • With amines to form imines (Schiff bases)

  • With hydroxylamine to form oximes

  • With hydrazines to form hydrazones

  • With active methylene compounds to form olefins via Knoevenagel condensation

Chlorine Substitution Reactions

Reaction TypeReagentsProduct
OxidationKMnO4, CrO33,5-Dichloroisonicotinic acid
ReductionNaBH4, LiAlH43,5-Dichloro-4-pyridinemethanol
Condensation with aminesR-NH2Schiff bases
Condensation with hydroxylamineNH2OHOximes
Nucleophilic substitutionR-NH2, ROH, RSH3- and/or 5-substituted derivatives
Wittig reactionPhosphonium ylidesOlefins

Applications in Chemical Research and Industry

3,5-Dichloroisonicotinaldehyde serves as a versatile building block in various applications, particularly in the realm of pharmaceutical and agrochemical development.

Pharmaceutical Applications

In pharmaceutical research, 3,5-dichloroisonicotinaldehyde has been utilized as a key intermediate in the synthesis of biologically active compounds. The presence of the reactive aldehyde group and the chlorine substituents allows for structural modifications to optimize biological activity and pharmacokinetic properties.

Potential therapeutic areas where derivatives of this compound have shown promise include:

  • Antimicrobial agents

  • Anti-inflammatory compounds

  • Anticancer drug candidates

  • Central nervous system (CNS) active compounds

Agrochemical Applications

In agrochemical development, derivatives of 3,5-dichloroisonicotinaldehyde have been investigated for potential applications as:

  • Herbicides

  • Fungicides

  • Plant growth regulators

The structural features of this compound can be modified to target specific biological pathways in plant pathogens or weeds while minimizing impact on beneficial organisms.

Material Science Applications

Beyond biological applications, 3,5-dichloroisonicotinaldehyde and its derivatives have potential applications in material science, including:

  • Coordination complexes for catalysis

  • Ligands for metal-organic frameworks (MOFs)

  • Precursors for functional polymers

  • Components in photosensitive materials

Structure-Activity Relationships and Comparative Analysis

Understanding the relationship between the structure of 3,5-dichloroisonicotinaldehyde and its reactivity provides valuable insights for designing derivatives with enhanced properties for specific applications.

Comparison with Related Compounds

Table 3 presents a comparison of 3,5-dichloroisonicotinaldehyde with structurally related compounds:

CompoundKey Structural DifferencesImpact on Reactivity
IsonicotinaldehydeLacks chlorine substituentsMore reactive toward nucleophilic attack; less stable
3,5-DichloropyridineLacks aldehyde groupLess reactive; fewer functional group manipulation options
3,5-Dichlorobenzoyl chlorideBenzene ring instead of pyridine; acyl chloride instead of aldehydeMore reactive acyl group; different electronic properties
3,5-DichlorosalicylaldehydeContains hydroxyl group; benzene ring instead of pyridineDifferent hydrogen bonding capabilities; altered electronic distribution
3,5-Dichloro-2-methoxyisonicotinaldehydeAdditional methoxy group at position 2Modified electronic properties; altered reactivity pattern

This comparative analysis highlights how subtle structural modifications can significantly impact chemical properties and potential applications of these compounds.

Electronic Effects

The presence of chlorine atoms at positions 3 and 5 exerts pronounced electronic effects on the pyridine ring:

  • The electron-withdrawing nature of chlorine enhances the electrophilicity of the aldehyde carbon

  • The electron-deficient pyridine ring becomes more susceptible to nucleophilic attack

  • The nitrogen atom's basicity is reduced compared to unsubstituted pyridine

These electronic effects collectively influence the compound's reactivity patterns and stability in various chemical environments.

Analytical Methods for Identification and Characterization

The identification and characterization of 3,5-dichloroisonicotinaldehyde typically employ various analytical techniques to confirm its structure and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy of 3,5-dichloroisonicotinaldehyde typically reveals:

  • A singlet for the aldehyde proton at approximately 10 ppm

  • Aromatic protons from the pyridine ring at 7-9 ppm

13C NMR spectroscopy provides information about:

  • The aldehyde carbon signal at approximately 190 ppm

  • Aromatic carbon signals in the 120-160 ppm range

  • Carbon signals affected by chlorine substitution showing characteristic chemical shifts

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic absorption bands:

  • C=O stretching of the aldehyde group (approximately 1700 cm-1)

  • C=N and C=C stretching of the pyridine ring (1400-1600 cm-1)

  • C-Cl stretching (700-800 cm-1)

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of chlorinated pyridine derivatives, including isotope patterns distinctive of compounds containing multiple chlorine atoms.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for purity assessment and quantitative analysis of 3,5-dichloroisonicotinaldehyde, often coupled with mass spectrometry for enhanced structural confirmation.

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